molecular formula C13H21N3 B11808794 N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11808794
M. Wt: 219.33 g/mol
InChI Key: UNPPCLUUMQTOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring and multiple methyl groups. It is known for its significant biological and pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interaction with various biomolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpyrrolidin-2-yl)pyridine: A structurally similar compound with a pyridine ring and a pyrrolidine ring.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.

Uniqueness

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-10-8-11(9-14-13(10)15(2)3)12-6-5-7-16(12)4/h8-9,12H,5-7H2,1-4H3

InChI Key

UNPPCLUUMQTOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCN2C

Origin of Product

United States

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